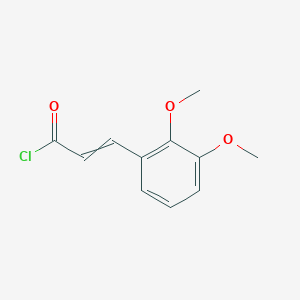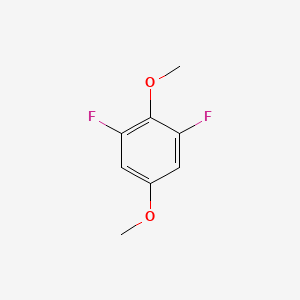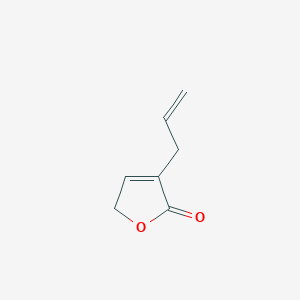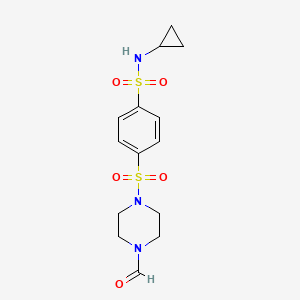![molecular formula C10H11N3O4S B12571713 (4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methyl group, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of 4-nitrobenzyl chloride with methyl N-[amino(methylsulfanyl)methylidene]carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like triethylamine (TEA) or sodium hydroxide (NaOH) are often used to facilitate substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrophenyl group.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted carbamates can be formed.
科学研究应用
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group, used as a precursor in the synthesis of various chemicals.
Methyl N-[amino(methylsulfanyl)methyl]carbamate: A related compound without the nitrophenyl group, used in different chemical reactions.
Uniqueness
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C10H11N3O4S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4S/c1-18-9(11)12-10(14)17-6-7-2-4-8(5-3-7)13(15)16/h2-5H,6H2,1H3,(H2,11,12,14) |
InChI 键 |
UALAGWXIYUJSFV-UHFFFAOYSA-N |
规范 SMILES |
CSC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)



![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)



